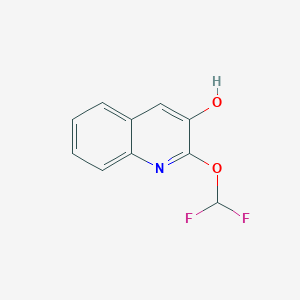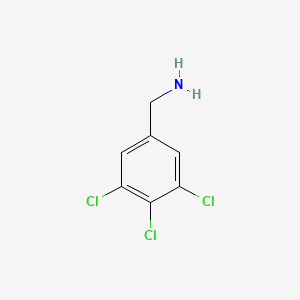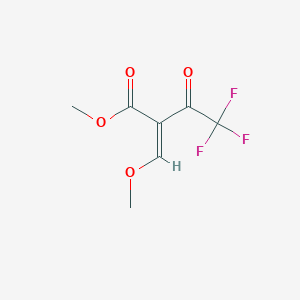
Ethyl 3-(chloromethyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(chloromethyl)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(chloromethyl)thiophene-2-carboxylate typically involves the chloromethylation of ethyl thiophene-2-carboxylate. One common method is the reaction of ethyl thiophene-2-carboxylate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(chloromethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(chloromethyl)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(chloromethyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl thiophene-2-carboxylate: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Methyl 3-(chloromethyl)thiophene-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-(Chloromethyl)thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ester group.
Uniqueness
This compound is unique due to the presence of both the chloromethyl and ester functional groups, which provide versatility in chemical reactions and potential applications. The chloromethyl group allows for various substitution reactions, while the ester group can be modified through hydrolysis or reduction.
Propiedades
Fórmula molecular |
C8H9ClO2S |
|---|---|
Peso molecular |
204.67 g/mol |
Nombre IUPAC |
ethyl 3-(chloromethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C8H9ClO2S/c1-2-11-8(10)7-6(5-9)3-4-12-7/h3-4H,2,5H2,1H3 |
Clave InChI |
GISXRUSWUNSYQF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CS1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Dimethyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11893268.png)
![(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11893273.png)












